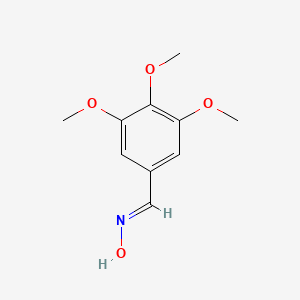

3,4,5-Trimethoxybenzaldehyde oxime

Description

The exact mass of the compound this compound is 211.08445790 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZGKUBQTJBLKI-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-89-3, 65567-39-7 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-trimethoxybenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C9DPF5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications

Introduction

3,4,5-Trimethoxybenzaldehyde oxime is a pivotal chemical intermediate, distinguished by the presence of a pharmacologically significant 3,4,5-trimethoxyphenyl moiety. This structural feature is a cornerstone in numerous natural products and synthetic drugs, imparting unique electronic and steric properties that govern molecular interactions.[1] The compound's versatility stems from the reactivity of its oxime functional group, which serves as a linchpin for a wide range of chemical transformations.

This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. We will delve into its molecular structure, synthesis protocols, spectroscopic signature, chemical reactivity, and critical applications. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective use in a laboratory setting.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 39201-89-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₄ | [2][3] |

| Molecular Weight | 211.21 g/mol | [2][3] |

| IUPAC Name | (NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine | [3] |

| Synonyms | Syringaldoxime, 3,4,5-Trimethoxybenzaldoxime | [4][5] |

| Melting Point | 83-86 °C | [6] |

| Appearance | White crystalline solid | [6] |

| InChI Key | QVZGKUBQTJBLKI-WDZFZDKYSA-N | [2] |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=NO | [2] |

Structural Elucidation

The molecule's architecture consists of a benzene ring substituted with three methoxy (-OCH₃) groups at the 3, 4, and 5 positions and an oxime (-CH=NOH) group. The trimethoxy substitution pattern is a key pharmacophore that influences the molecule's hydrophobic character and its ability to interact with biological targets.[1][2] The oxime moiety is particularly significant; it can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom), making it a valuable building block in supramolecular chemistry.[6] The C=N bond introduces the possibility of stereoisomerism, resulting in (E) and (Z) configurations.[3][7]

Crystal Structure

X-ray diffraction studies on this compound monohydrate reveal that it crystallizes in the monoclinic crystal system within the P2₁/c space group.[6][8] The crystal structure is stabilized by intermolecular hydrogen bonding. Specifically, a hydrogen bond of the O-H···O type forms between the hydroxyl group of the oxime and a water molecule, leading to the formation of polymeric chains.[6][8]

Synthesis and Purification

The primary and most direct route to synthesizing this compound is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a source of hydroxylamine.[2] This classic reaction is efficient and adaptable for various laboratory scales.

Synthesis of Precursor: 3,4,5-Trimethoxybenzaldehyde

The availability of the starting aldehyde is crucial. While it can be sourced commercially, several synthetic routes exist for its laboratory and industrial preparation:

-

From p-Cresol: An industrial method involves the bromination of p-cresol, followed by nucleophilic substitution with sodium methoxide and subsequent oxidation of the methyl group to an aldehyde.[2][9]

-

From Vanillin: On a laboratory scale, vanillin serves as a convenient starting material for synthesizing the target aldehyde.[9][10]

-

Rosenmund Reduction: The acyl chloride of eudesmic acid can be reduced to the aldehyde via the Rosenmund reduction.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where reaction completion can be monitored by Thin-Layer Chromatography (TLC) and the final product's identity confirmed via melting point analysis and spectroscopy.

Materials:

-

3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.10 mmol)

-

Hydroxylamine sulfate (0.836 g, 5.09 mmol) or Hydroxylamine hydrochloride

-

Sodium acetate (2.09 g, 25.48 mmol) or Potassium carbonate

-

Methanol (15 mL)

-

Demineralized water

Procedure:

-

Reaction Setup: To a round-bottom flask, add hydroxylamine sulfate and sodium acetate to 15 mL of methanol. Stir the mixture.

-

Addition of Aldehyde: Add a solution of 3,4,5-Trimethoxybenzaldehyde (1.0 g) in methanol to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using TLC by observing the disappearance of the starting aldehyde spot.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the methanol under reduced pressure.[6]

-

Precipitation and Filtration: To the resulting residue, add 40 mL of cold demineralized water (5-8 °C). A white crystalline solid will precipitate.[6]

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product, for example, over anhydrous Na₂SO₄, to yield the final this compound.[6] A yield of approximately 96% can be achieved under optimized conditions.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environments. Key signals for the precursor aldehyde, 3,4,5-Trimethoxybenzaldehyde, include a sharp singlet for the aldehydic proton (~9.88 ppm), a singlet for the two aromatic protons (~7.14 ppm), and a singlet for the nine methoxy protons (~3.94 ppm).[11] For the oxime, the aldehydic proton signal disappears and is replaced by a new singlet for the CH =NOH proton, alongside a broad singlet for the OH proton.

-

¹³C NMR Spectroscopy: In the precursor aldehyde's spectrum, the aldehydic carbon appears around 191.2 ppm.[11] Upon conversion to the oxime, this signal shifts upfield to the characteristic range for an oxime carbon (C=N).

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups. For the oxime, characteristic absorption bands include a broad O-H stretch from the hydroxyl group, a C=N stretch, and strong C-O stretching bands from the methoxy groups.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is observed at m/z 211.[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[2] Common fragments may correspond to the loss of hydroxyl or methoxy groups.[3]

-

UV-Visible Spectroscopy: The UV-Vis spectrum reveals electronic transitions within the conjugated system of the molecule. The aromatic ring and the oxime group contribute to characteristic UV absorptions.[2] The precursor aldehyde has a recorded UV-Vis spectrum available for comparison.[12][13]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its oxime functional group, which can undergo several important transformations.

-

Reduction: The oxime can be reduced to form the corresponding primary amine, (3,4,5-trimethoxyphenyl)methanamine. This is a crucial step in the synthesis of compounds like mescaline.[14]

-

Oxidation: Oxidation of the aldoxime yields the corresponding nitrile, 3,4,5-trimethoxybenzonitrile.[2]

-

Deoximation: The parent aldehyde can be regenerated from the oxime through hydrolytic or oxidative deoximation. This reaction is useful when the oxime is employed as a protecting group for the aldehyde. Reagents like Triethylammonium chlorochromate (TEACC) have been used effectively for this purpose.[2]

-

Cycloaddition: As a key intermediate, the oxime can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines, which are important heterocyclic scaffolds.[6]

-

Condensation: The oxime can participate in condensation reactions to form more complex molecules, such as intermediates for the synthesis of the pharmaceutical drug trimethoprim.[2]

Stability and Storage: The compound should be stored in a cool, dry place. It is incompatible with strong oxidizing agents, with which it can react violently.[15]

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor and research tool in several scientific domains.

Pharmaceutical Synthesis

The compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[16][17]

-

Trimethoprim: It is a key precursor in the industrial synthesis of Trimethoprim, a potent antibacterial agent.[1] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the folic acid pathway in bacteria, thereby halting DNA synthesis.[1]

-

Psychoactive Amines: Historically, related synthetic pathways involving the reduction of oximes have been used in the synthesis of phenethylamines like mescaline.[14]

-

Heterocyclic Chemistry: Its aldehyde group readily participates in cyclocondensation reactions to form a variety of heterocycles, including pyrazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry.[16]

Caption: Mechanism of action for Trimethoprim, a key drug synthesized from the oxime's precursor.[1]

Antimicrobial Research

Beyond its role as a synthetic intermediate, this compound itself is a subject of research. It has been identified as a potent and competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase.[2] This enzyme is crucial for the methylerythritol phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans. This selectivity makes it a promising lead compound for developing novel anti-infective agents to combat antimicrobial resistance.[2]

Safety and Handling

According to aggregated GHS information, this compound is classified as an irritant.[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant scientific interest, bridging foundational organic synthesis with advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and rich chemical reactivity make it an exceptionally versatile tool. From its role as a critical building block for the antibacterial agent Trimethoprim to its potential as a direct inhibitor of novel bacterial targets, this molecule continues to be a valuable asset for researchers in the chemical and biomedical sciences. This guide has provided the technical foundation necessary for its confident and effective application in a research and development context.

References

- Benchchem. (n.d.). This compound Research Chemical.

- Babu, S., Naveen, S., Javaregowda, S., et al. (2006). Synthesis and Crystal Structure of this compound monohydrate. Analytical Sciences, 22(x), x161-x162.

- Naveen, S., et al. (2006). Synthesis and Crystal Structure of this compound monohydrate. ResearchGate.

- ChemicalBook. (2013). This compound synthesis.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (2010). Organic Letters, 36, 6909.

- ChemicalBook. (n.d.). This compound(39201-89-3) 1H NMR spectrum.

- Bloomtechz. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?.

- designer-drug.com. (n.d.). Mescaline (3,4,5-Trimethoxyphenethylamine).

- ChemicalBook. (n.d.). 3,4,5-Trimethoxybenzaldehyde(86-81-7) 1H NMR spectrum.

- Bloomtechz. (2025). What Are The Industrial Applications Of 3,4,5-Trimethoxybenzaldehyde?.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Reactivity and Synthesis Pathways of 3,4,5-Trimethoxybenzaldehyde.

- Thermo Fisher Scientific. (n.d.). 3,4,5-Trimethoxybenzaldehyde, 98% 25 g.

- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzaldehyde 98%.

- PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

- Benchchem. (n.d.). The Versatility of 3,4,5-Trimethoxybenzaldehyde: A Keystone Building Block in Medicinal Chemistry.

- NIST. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-.

- Apollo Scientific. (n.d.). 86-81-7 Cas No. | 3,4,5-Trimethoxybenzaldehyde.

- Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences, 133(79).

- CAS Common Chemistry. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-, oxime.

- Santa Cruz Biotechnology. (n.d.). 3,4,5-Trimethoxy-benzaldehyde oxime.

- NIST. (n.d.). Benzaldehyde, 3,4,5-trimethoxy- UV/Visible spectrum.

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

- Fluorochem. (n.d.). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde.

- Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).

- PubChemLite. (n.d.). This compound (C10H13NO4).

- CAS Common Chemistry. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-, oxime, (Z)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound Research Chemical [benchchem.com]

- 3. This compound | C10H13NO4 | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]

- 13. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]

- 14. Mescaline (3,4,5-Trimethoxyphenethylamine) [designer-drug.com]

- 15. carlroth.com [carlroth.com]

- 16. bloomtechz.com [bloomtechz.com]

- 17. bloomtechz.com [bloomtechz.com]

3,4,5-Trimethoxybenzaldehyde oxime spectroscopic data analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde Oxime

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal chemical compound that serves as a versatile intermediate in synthetic organic chemistry and holds significant interest in medicinal chemistry.[1] With a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol , its structure combines a stable trimethoxyphenyl scaffold with a reactive oxime moiety.[2][3] This unique combination makes it a valuable building block for synthesizing complex heterocyclic structures like isoxazolines and for developing novel therapeutic agents.[1] Notably, it functions as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, an essential enzyme in the isoprenoid biosynthesis pathway of pathogenic bacteria, highlighting its potential in the development of new antimicrobials.[2]

Given its importance, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and providing field-proven insights into data interpretation.

Synthesis and Analytical Workflow

The primary route to synthesizing this compound is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a hydroxylamine source, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1] This reaction is a classic and efficient method for forming the C=N-OH functionality of the oxime.[4] The overall process, from synthesis to structural verification, follows a logical and self-validating workflow.

Caption: Figure 1: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the successful conversion of the aldehyde to the oxime.

Expertise & Causality: Interpreting the Spectra

The transformation from aldehyde to oxime introduces two key changes in the ¹H NMR spectrum: the disappearance of the highly deshielded aldehyde proton (typically δ 9.8-10.0 ppm) and the appearance of new signals for the imine proton (CH=N) and the oxime hydroxyl proton (N-OH).[6][7] The electron-donating nature of the three methoxy groups shields the aromatic protons, causing them to resonate upfield compared to unsubstituted benzaldehyde derivatives.[5]

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~8.10 | Singlet | CH=N (Imine H) | The imine proton is deshielded by the electronegative nitrogen atom and the aromatic ring. |

| ~7.50 | Broad Singlet | N-OH (Oxime H) | The chemical shift is variable and concentration-dependent; broadening is due to hydrogen bonding and exchange. |

| ~6.80 | Singlet | Ar-H (2H) | These two equivalent aromatic protons are shielded by the three electron-donating methoxy groups. |

| ~3.85 | Singlet | para-OCH₃ (3H) | Methoxy group at the para position. |

| ~3.75 | Singlet | meta-OCH₃ (6H) | The two equivalent methoxy groups at the meta positions. |

Note: Predicted values are based on analysis of the precursor aldehyde and general data for aromatic oximes. Precise shifts may vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

In the ¹³C NMR spectrum, the most telling evidence of reaction completion is the replacement of the aldehyde carbonyl carbon signal (δ ~191 ppm) with that of the imine carbon (C=N) at a more shielded position (δ ~150 ppm).[2][8]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~156.0 | C =N (Imine C) | The imine carbon is less deshielded than a carbonyl carbon. |

| ~153.5 | Ar-C (C3, C5) | Aromatic carbons directly attached to the electron-donating methoxy groups. |

| ~140.0 | Ar-C (C4) | Aromatic carbon attached to the para-methoxy group. |

| ~128.0 | Ar-C (C1) | Quaternary aromatic carbon attached to the imine group. |

| ~106.0 | Ar-C (C2, C6) | Aromatic carbons ortho to the imine group, shielded by the methoxy substituents. |

| ~60.5 | para-OC H₃ | Carbon of the para-methoxy group. |

| ~56.0 | meta-OC H₃ | Carbons of the two equivalent meta-methoxy groups. |

Note: Predicted values based on precursor data and known substituent effects.[2][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.[9] The conversion of the aldehyde to the oxime results in a distinct and easily verifiable change in the IR spectrum.

Expertise & Causality: Identifying Key Vibrational Bands

The primary diagnostic change is the disappearance of the strong aldehyde C=O stretching band (~1700 cm⁻¹) and the appearance of a characteristic C=N stretch and a broad O-H stretch. The presence of these new bands provides definitive evidence of oxime formation. Oximes typically show three characteristic bands corresponding to the O-H, C=N, and N-O functional groups.[10]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3600-3200 (broad) | O-H Stretch | Oxime (N-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |

| ~3010-3080 | C-H Stretch | Aromatic | Indicates the aromatic ring C-H bonds. |

| ~2830-2950 | C-H Stretch | Aliphatic (-OCH₃) | Confirms the methoxy groups. |

| ~1665 | C=N Stretch | Imine | A key indicator of oxime formation, replacing the C=O aldehyde band.[10] |

| ~1580, ~1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1250, ~1050 | C-O Stretch | Aryl Ether | Strong bands confirming the methoxy groups. |

| ~945 | N-O Stretch | Oxime | A characteristic band for the oxime functional group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

Expertise & Causality: Analyzing Fragmentation

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak [M]⁺ at m/z 211, corresponding to the molecular weight of the compound.[3] The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation events often involve the loss of small, stable molecules or radicals from the molecular ion.

Expected Mass Spectrometry Data

| m/z | Ion | Proposed Fragment Identity |

| 211 | [M]⁺ | Molecular Ion (C₁₀H₁₃NO₄)⁺ |

| 196 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 194 | [M - OH]⁺ | Loss of a hydroxyl radical from the oxime group. |

| 181 | [M - CH₂O]⁺ | Loss of formaldehyde from a methoxy group. |

| 168 | [M - CH₃ - CO]⁺ or [M - CNO]⁺ | Subsequent loss of carbon monoxide or the CNO group. |

Data sourced from PubChem and interpreted based on common fragmentation mechanisms.[3]

Caption: Figure 2: Proposed MS Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

-

Reagent Preparation: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in methanol (15 mL).

-

Addition: To this solution, add hydroxylamine sulfate (0.84 g, 5.1 mmol) and sodium acetate (2.1 g, 25.5 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Purification: Add demineralized water (40 mL) to the residue to precipitate the product. Cool the mixture in an ice bath (5–8°C) and collect the white crystalline solid by filtration.

-

Drying: Dry the product in a vacuum oven. Expected melting point: 83–86°C.[1]

Spectroscopic Sample Preparation

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:[11]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified oxime for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Place the tube in the spectrometer. The instrument will be locked onto the deuterium signal and shimmed to optimize magnetic field homogeneity.

-

Analysis: Acquire the ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is ideal for solid samples:[11]

-

Sample Preparation: Place a small amount of the solid oxime sample directly onto the ATR crystal.

-

Contact: Use the pressure arm to ensure firm, even contact between the sample and the crystal.

-

Data Acquisition: Collect the background spectrum (clean crystal) and then the sample spectrum.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-OH, C=N, O-CH₃), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system that ensures the identity and purity of this important chemical intermediate, underpinning its reliable use in research and drug development.

References

-

Kobayashi, Y. (1966). Spectrophotometric determination of oximes and unsubstituted hydroxylamine. Analytical Chemistry, 38(7), 917-919. Available at: [Link]

-

Prasad, K. R., & Kumar, M. S. (2012). Synthesis and Crystal Structure of this compound monohydrate. X-ray Structure Analysis Online, 28, 23-24. Available at: [Link]

-

Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 51-64. Available at: [Link]

-

ResearchGate (n.d.). Synthesis and Crystal Structure of this compound monohydrate. Available at: [Link]

-

BYJU'S (n.d.). Oximes. Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

Oregon State University (n.d.). 1H NMR Spectra and Peak Assignment. Available at: [Link]

-

ResearchGate (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

-

CAS (n.d.). Benzaldehyde, 3,4,5-trimethoxy-, oxime. CAS Common Chemistry. Available at: [Link]

-

PubChem (n.d.). 3,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

-

YouTube (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H13NO4 | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. byjus.com [byjus.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR of 3,4,5-Trimethoxybenzaldehyde oxime

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure.[1][2] For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of a synthesized compound is paramount. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound, a key chemical intermediate in the synthesis of various pharmaceuticals and a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase in pathogenic bacteria.[3]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a field-proven perspective, explaining the causal relationships behind experimental choices and spectral features. We will delve into the synthesis of the title compound, establish self-validating protocols for NMR sample preparation and data acquisition, and conduct a detailed interpretation of the resulting spectra, grounded in the fundamental principles of substituent effects on chemical shifts.

Synthesis and Molecular Structure

The reliable synthesis of the analyte is the first step in any characterization workflow. This compound is typically prepared via a straightforward condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[3][4] This reaction is a robust and high-yielding method for converting an aldehyde to an oxime.

Experimental Protocol: Synthesis

A well-documented laboratory-scale synthesis involves the following steps[4]:

-

Reagent Preparation : A solution of 3,4,5-trimethoxybenzaldehyde (e.g., 1 g, 5.1 mmol) in methanol (15 ml) is prepared. A separate mixture of hydroxylamine sulfate (0.836 g, 5.1 mmol) and an excess of sodium acetate (2.09 g, 25.5 mmol) is made. Sodium acetate acts as a base to neutralize the sulfate and liberate free hydroxylamine.

-

Reaction : The aldehyde solution is added to the hydroxylamine mixture.

-

Reflux : The combined reaction mass is refluxed for 4–5 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Workup and Isolation : The solvent is removed under reduced pressure (in vacuo). Demineralized water (40 ml) is added to the residue, which is then cooled to 5–8 °C to precipitate the product.

-

Purification : The resulting white crystalline solid is collected by filtration.

This protocol provides a self-validating system, as the identity and purity of the product can be confirmed by melting point analysis and the comprehensive NMR analysis detailed below.

Caption: Workflow for the synthesis of this compound.

NMR Analysis: Experimental Design

The quality and reliability of NMR data are critically dependent on the experimental setup. Choices regarding the solvent and acquisition parameters are not arbitrary; they are made to optimize resolution, signal-to-noise, and quantitative accuracy.

Protocol: NMR Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for moderately polar organic molecules and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).[5] Alternatively, DMSO-d₆ can be used, which is beneficial for observing exchangeable protons like the oxime -OH due to its hydrogen-bond accepting nature.[6]

-

Concentration : Weigh approximately 10-20 mg of the dried oxime product.

-

Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Protocol: NMR Data Acquisition

For a standard small molecule like this (M.Wt: 211.21 g/mol ), the following parameters on a 400 or 500 MHz spectrometer are recommended for achieving high-quality spectra.[3][7]

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) | Standard, robust sequences for simple 1D acquisition. |

| Pulse Angle | 30-45° | 30° | A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, increasing experimental efficiency.[8] |

| Spectral Width | ~12 ppm | ~220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[2][7] |

| Acquisition Time (AQ) | ~3-4 s | ~1-2 s | Provides good digital resolution without acquiring excessive noise.[2][8] |

| Relaxation Delay (d1) | 1.5-2 s | 2 s | Ensures near-complete T1 relaxation for most nuclei, allowing for reliable integration in ¹H and better signal intensity in ¹³C.[8] |

| Number of Scans (NS) | 8-16 | 256-1024 | Sufficient to achieve good signal-to-noise for ¹H. More scans are needed for the less sensitive ¹³C nucleus. |

digraph "NMR_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];prep [label="Sample Preparation\n(Dissolve in CDCl3)"]; load [label="Insert Sample\n& Lock/Tune/Shim"]; acq_H1 [label="Acquire ¹H Spectrum\n(zg30, NS=8)"]; acq_C13 [label="Acquire ¹³C Spectrum\n(zgpg30, NS=1024)"]; proc [label="Fourier Transform\n& Phase/Baseline Correction"]; analysis [label="Spectral Analysis\n(Peak Picking, Integration,\nAssignment)"];

prep -> load; load -> acq_H1; load -> acq_C13; acq_H1 -> proc; acq_C13 -> proc; proc -> analysis; }

Caption: General workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The conversion of the aldehyde to the oxime introduces distinct changes from the starting material, which features a sharp aldehyde proton singlet around 9.85 ppm.[9][10]

The key to interpretation lies in understanding how the electron-donating methoxy groups and the electron-withdrawing iminyl group influence the chemical shifts of the aromatic and functional group protons.[1]

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃)

| Label | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment & Rationale |

| Hₐ | > 8.5 (variable) | Broad Singlet | 1H | Oxime -OH : This proton is acidic and subject to hydrogen bonding and chemical exchange, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.[11] |

| Hₑ | ~8.10 | Singlet | 1H | Iminyl -CH= : This proton is attached to the sp²-hybridized carbon of the oxime. It is deshielded by the electronegative nitrogen and is downfield, analogous to the ~8.17 ppm signal in benzaldehyde oxime.[12] |

| Hₙ | ~6.85 | Singlet | 2H | Aromatic H-2, H-6 : These two protons are chemically equivalent due to the molecule's symmetry. They are shielded by the strong electron-donating effect of the three methoxy groups, shifting them upfield relative to unsubstituted benzaldehyde.[1] |

| Hₙ | ~3.91 | Singlet | 6H | meta-Methoxy (-OCH₃) : Protons of the two equivalent methoxy groups at C-3 and C-5. These appear as a sharp singlet. |

| Hₙ | ~3.88 | Singlet | 3H | para-Methoxy (-OCH₃) : Protons of the methoxy group at C-4. This group is in a slightly different electronic environment than the meta-groups, often resulting in a distinct chemical shift. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most dramatic change from the starting aldehyde is the chemical shift of the carbonyl carbon, which moves significantly upfield upon conversion to the oxime C=N carbon.[3][12]

Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ) ppm (Predicted) | Assignment & Rationale |

| C₇ | ~150.0 | Iminyl Carbon (C=NOH) : This sp² carbon is significantly shielded relative to the aldehyde carbonyl carbon (~191 ppm in the starting material) but is still downfield due to being double-bonded to nitrogen.[3][12] |

| C₄ | ~153.5 | Aromatic C-4 : An ipso-carbon attached to an electron-donating methoxy group, placing it far downfield. |

| C₃, C₅ | ~141.0 | Aromatic C-3, C-5 : Ipso-carbons attached to the other two methoxy groups. Equivalent by symmetry. |

| C₁ | ~128.0 | Aromatic C-1 : The ipso-carbon attached to the oxime group. Its shift is influenced by the C=N bond. |

| C₂, C₆ | ~105.0 | Aromatic C-2, C-6 : These protonated aromatic carbons are significantly shielded by the ortho and para electron-donating methoxy groups. |

| C₉ | ~60.9 | para-Methoxy Carbon : The carbon of the methoxy group at the C-4 position. |

| C₈, C₁₀ | ~56.2 | meta-Methoxy Carbons : The carbons of the two equivalent methoxy groups at the C-3 and C-5 positions. |

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by distinct singlets for the iminyl, aromatic, and two types of methoxy protons, with a broad, exchangeable signal for the oxime hydroxyl. The ¹³C spectrum confirms the molecular symmetry and is highlighted by the characteristic upfield shift of the iminyl carbon to ~150.0 ppm from its aldehyde precursor's carbonyl signal at ~191 ppm. By employing the robust synthesis and analytical protocols detailed in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

-

Babu, S. et al. (2006). Synthesis and Crystal Structure of this compound monohydrate. Analytical Sciences. Available from: [Link]

- J-Stage. Synthesis and Crystal Structure of this compound monohydrate.

- Benchchem. This compound Research Chemical.

- Chemistry Department, University of Missouri-St. Louis (2020). Optimized Default 1H Parameters | NMR Facility.

- The Royal Society of Chemistry. Supporting Information.

-

Do, K. T. et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available from: [Link]

- RSC Publishing. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

- Oregon State University. 1H NMR Spectra and Peak Assignment.

-

Buncel, E. & Raoult, A. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry. Available from: [Link]

- The Royal Society of Chemistry. Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information.

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available from: [Link]

-

Nikam, S. et al. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available from: [Link]

- Kyushu University Library. Preparation of Some Pentose Oximes.

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Research Chemical [benchchem.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR spectrum [chemicalbook.com]

mass spectrometry of 3,4,5-Trimethoxybenzaldehyde oxime

An In-Depth Technical Guide to the Mass Spectrometry of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction

This compound (C₁₀H₁₃NO₄, Molar Mass: 211.21 g/mol ) is a significant chemical intermediate in organic synthesis and pharmaceutical development.[1][2] It serves as a precursor in the synthesis of various biologically active molecules, including the antibacterial drug Trimethoprim.[1] The oxime functionality offers versatile reactivity, making it a valuable building block for creating complex molecular architectures.[2]

Accurate characterization of this compound and its derivatives is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and invaluable structural details through fragmentation analysis. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on ionization techniques, fragmentation pathways, and practical experimental protocols for researchers and drug development professionals.

Instrumentation and Ionization: A Foundational Choice

The selection of an ionization method is the most critical initial step in mass spectrometry, as it dictates the nature of the resulting mass spectrum. The primary choice lies between "hard" ionization techniques, which induce extensive fragmentation, and "soft" techniques, which typically preserve the molecular ion.

-

Electron Ionization (EI): A hard ionization technique that provides rich structural information through reproducible fragmentation patterns. It is the gold standard for gas chromatography-mass spectrometry (GC-MS) and is ideal for creating searchable library spectra.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS). It imparts minimal energy, primarily yielding the protonated molecule [M+H]⁺, which is useful for confirming molecular weight, especially in complex mixtures.

The causality behind this choice is fundamental: for structural elucidation of a pure compound, EI is superior due to its detailed fragmentation fingerprint. For analyzing the compound in a complex biological matrix or for high-throughput screening, the soft ionization of ESI coupled with LC is often preferred.

Electron Ionization (EI) Mass Spectrum Analysis

Under standard 70 eV electron ionization conditions, this compound undergoes a series of predictable and informative fragmentation reactions. The 70 eV standard is crucial for reproducibility and allows for comparison with established mass spectral libraries like NIST.[3] The resulting spectrum is a fingerprint of the molecule's structure.

The Molecular Ion Peak

The molecular ion [M]⁺• is observed at a mass-to-charge ratio (m/z) of 211.[4] Its presence confirms the molecular weight of the compound. The stability of the aromatic ring system allows for the detection of a reasonably intense molecular ion peak, which is not always the case for all organic molecules under EI conditions.[5][6]

Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion provide the most diagnostic information. The electron-donating methoxy groups and the oxime functionality dictate the primary cleavage points.

-

Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is the loss of a methyl radical from one of the methoxy groups, resulting in a highly stable ion at m/z 196 . This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[4] The resulting cation is stabilized by resonance.

-

Loss of a Hydroxyl Radical (•OH): Cleavage of the N-O bond in the oxime group leads to the expulsion of a hydroxyl radical, yielding an ion at m/z 194 . This is a common pathway for oximes.

-

Loss of Nitric Oxide (NO): A rearrangement followed by the elimination of a stable neutral molecule, nitric oxide, can occur, producing a fragment at m/z 181 .

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of a C-O bond of a methoxy group results in an ion at m/z 180 .

Secondary Fragmentation and Key Diagnostic Ions

Further fragmentation of the primary ions provides deeper structural confirmation. The most significant secondary fragmentation originates from the abundant m/z 196 ion.

-

Sequential Loss of Carbon Monoxide (CO): The ion at m/z 196 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl-containing species, to produce a significant ion at m/z 168 .[4] This two-step pathway ([M]⁺• → [M-CH₃]⁺ → [M-CH₃-CO]⁺) is highly characteristic and helps confirm the relationship between these key fragments.

The proposed fragmentation cascade under EI is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C10H13NO4 | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

FT-IR spectrum of 3,4,5-Trimethoxybenzaldehyde oxime

An In-depth Technical Guide to the FT-IR Spectrum of 3,4,5-Trimethoxybenzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of FT-IR spectroscopy, detailed experimental protocols for sample analysis, and an expert interpretation of the resulting spectrum. By correlating specific vibrational frequencies with the compound's distinct functional groups, this guide serves as an essential reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[2]

For a molecule such as this compound (C₁₀H₁₃NO₄), which is synthesized from 3,4,5-Trimethoxybenzaldehyde and hydroxylamine, FT-IR spectroscopy is pivotal.[3] It provides a rapid and non-destructive means to confirm the successful conversion of the aldehyde's carbonyl group into the oxime's C=N-OH moiety. This verification is critical in multi-step syntheses, such as in the production of pharmaceutical precursors, where the purity and identity of intermediates must be rigorously established.[4][5][6]

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies that are identifiable in an IR spectrum.

-

Oxime Group (-CH=N-OH): This is the primary functional group of interest. Its presence is confirmed by three key vibrations: the O-H stretch, the C=N stretch, and the N-O stretch.

-

Aromatic Ring: The trisubstituted benzene ring exhibits characteristic C=C stretching and C-H stretching and bending vibrations.

-

Methoxy Groups (-OCH₃): The three methoxy groups introduce aliphatic C-H bonds and strong C-O ether linkages, which produce distinct, strong absorption bands.

A thorough analysis of the FT-IR spectrum involves identifying the absorption bands associated with each of these structural components.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a clean, high-resolution FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a validated methodology for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its simplicity and minimal sample preparation.

Materials and Equipment

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an ATR accessory (e.g., diamond crystal).

-

This compound sample (solid).

-

Spatula.

-

Cleaning solvent (e.g., Isopropanol or Acetone).

-

Lint-free wipes.

Step-by-Step Procedure

-

Spectrometer Preparation: Power on the FT-IR spectrometer and allow it to stabilize for at least 15-30 minutes. This ensures the thermal stability of the source and detector. If required by the instrument, purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

-

ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[1] This crucial step measures the ambient conditions (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum to provide a true representation of the sample's absorption. The background scan should be performed under the same conditions as the sample scan (e.g., same resolution, number of scans).

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Use the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This process improves the signal-to-noise ratio.

-

Data Processing and Cleaning: After the scan, remove the sample from the ATR crystal and clean the crystal surface thoroughly with isopropanol. The acquired spectrum should be baseline-corrected and normalized if necessary to facilitate interpretation and comparison.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Interpretation of the FT-IR Spectrum

The is characterized by several distinct absorption bands. The interpretation below is based on established correlation tables and data from analogous structures.[7][8][9]

The O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)

-

~3450 - 3100 cm⁻¹: A prominent, broad absorption band in this region is the hallmark of the O-H stretching vibration of the oxime group.[10][11] Its broadness is a direct consequence of intermolecular hydrogen bonding between oxime molecules in the solid state.[12]

-

~3100 - 3000 cm⁻¹: Weak to medium bands in this area are assigned to the C-H stretching vibrations of the aromatic ring.[2][9]

-

~3000 - 2850 cm⁻¹: Multiple sharp, medium-to-strong absorption bands are expected here, corresponding to the asymmetric and symmetric C-H stretching vibrations of the three methoxy (-OCH₃) groups.[13][14]

The Double Bond Region (1700 - 1500 cm⁻¹)

-

~1685 - 1620 cm⁻¹: A band of medium to weak intensity in this range is characteristic of the C=N stretching vibration of the oxime functional group.[11][14][15] The presence of this band, coupled with the absence of a strong aldehyde C=O stretch (typically ~1700 cm⁻¹), confirms the formation of the oxime.[4]

-

~1600 - 1475 cm⁻¹: Several bands of variable intensity appear in this region, which are attributed to the C=C stretching vibrations within the aromatic ring.[9][14]

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

-

~1470 - 1450 cm⁻¹: These bands can be attributed to the asymmetric C-H bending of the methyl groups (-CH₃).

-

~1300 - 1000 cm⁻¹: This region is dominated by strong C-O stretching vibrations. Two very strong bands are expected: one for the asymmetric aryl-alkyl ether stretch (Ar-O-CH₃) around 1275-1200 cm⁻¹, and another for the symmetric stretch around 1075-1020 cm⁻¹.[13]

-

~960 - 930 cm⁻¹: A key band of medium-to-strong intensity in this area is assigned to the N-O stretching vibration of the oxime group.[11][16] This band is a strong indicator for confirming the oxime functionality.

-

Below 900 cm⁻¹: Bands in this lower frequency range are typically due to out-of-plane C-H bending of the substituted aromatic ring.

Summary of Key Vibrational Frequencies

The following table consolidates the expected characteristic FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 - 3100 | Strong, Broad | O-H Stretch (Oxime, H-bonded)[4][10][11] |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[2][9] |

| ~3000 - 2850 | Medium to Strong | Aliphatic C-H Stretch (-OCH₃)[13][14] |

| ~1685 - 1620 | Weak to Medium | C=N Stretch (Oxime)[10][11][15] |

| ~1600 - 1475 | Medium | Aromatic C=C Ring Stretch[9][14] |

| ~1275 - 1200 | Strong | Asymmetric Ar-O-C Stretch (Aryl ether)[13] |

| ~1075 - 1020 | Strong | Symmetric Ar-O-C Stretch (Aryl ether)[13] |

| ~960 - 930 | Medium to Strong | N-O Stretch (Oxime)[11][16] |

Conclusion

The provides a definitive confirmation of its molecular structure. The simultaneous presence of a broad O-H stretch, a C=N stretch, and a strong N-O stretch, combined with the characteristic absorptions of the trimethoxyphenyl moiety, offers unambiguous evidence of the compound's identity. The absence of a strong carbonyl band near 1700 cm⁻¹ further validates the complete conversion from its parent aldehyde. This guide provides the necessary framework for researchers to confidently employ FT-IR spectroscopy for the routine analysis and quality assurance of this versatile chemical compound.

References

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H... Retrieved from [Link]

-

ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED STUDY OF THE N—OH GROUP IN ALPHA AND BETA OXIMES. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Vibration Modes Studies of 3,4,5-Trimethoxy Benzaldehyde, 4-Hydroxy-3-Methoxy Benzaldehyde and 4-Chloro Benzaldehyde Schiff Base of 2-Amino Pyridine- A Quantum Chemical Study. Retrieved from [Link]

-

PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis and Physicochemical Characterization of 2-Pyridine Aldoxime Methiodide (2-PAM) Incorporated Plant Based Solid Soap for an Organophosphate Decontaminant. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Elixir International Journal. (2011). Vibrational spectroscopic (FTIR and FT-Raman) studies and computational (DFT) analysis of o-nitrobenzaldehyde oxime. Retrieved from [https://www.elixirpublishers.com/articles/1351111246_36 (2011) 3397-3404.pdf]([Link] (2011) 3397-3404.pdf)

-

ResearchGate. (n.d.). Preparation of aldoximes and ketoximes 2a. Retrieved from [Link]

-

Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4,5-trimethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

Indian Academy of Sciences. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibration Modes Studies of 3,4,5-Trimethoxy Benzaldehyde, 4-Hydroxy-3-Methoxy Benzaldehyde and 4-Chloro Benzaldehyde Schiff Base of 2-Amino Pyridine- A Quantum Chemical Study – Oriental Journal of Chemistry [orientjchem.org]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4,5-Trimethoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3,4,5-trimethoxybenzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of organic molecules. This document delves into the practical and theoretical aspects of determining the three-dimensional atomic arrangement of this compound, offering insights into the experimental choices and the interpretation of the resulting data.

Introduction: The Significance of this compound

3,4,5-Trimethoxybenzaldehyde, a derivative of vanillin, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial drug trimethoprim.[1] The conversion of this aldehyde to its oxime derivative introduces a versatile functional group that can act as both a hydrogen-bond donor and acceptor, making it a valuable building block in supramolecular chemistry and a key intermediate for further chemical transformations.[2] A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its intermolecular interactions, and designing new molecules with desired properties.

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[3] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding the chemical and physical properties of a compound.[3] This guide will walk through the entire process, from the synthesis of the title compound to the final analysis of its crystal structure.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the ability to grow high-quality single crystals.[4] This section details a proven protocol for the synthesis of this compound and the subsequent crystallization process.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a hydroxylamine salt in the presence of a base.[2] The following protocol is adapted from established literature procedures.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.096 mmol) in methanol (15 mL).

-

Reagent Addition: To this solution, add hydroxylamine sulfate (0.836 g, 5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol). The sodium acetate acts as a base to neutralize the sulfuric acid formed and to generate free hydroxylamine.

-

Reaction Execution: Reflux the reaction mixture for 4–5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, evaporate the methanol under reduced pressure.

-

Precipitation: Add demineralized water (40 mL) to the residue and cool the mixture to 5–8 °C in an ice bath.

-

Isolation: Collect the resulting white crystalline solid by filtration, wash with cold demineralized water, and dry.[2]

This method provides a good yield of the desired oxime, which can then be purified by recrystallization to obtain single crystals suitable for X-ray diffraction.[2]

Recrystallization for Single Crystal Growth

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[5] The goal is to dissolve the synthesized compound in a minimum amount of a hot solvent and allow it to cool slowly, leading to the formation of well-ordered crystals as the solubility decreases.[6][7]

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For many organic compounds, solvents like ethanol, methanol, or ethyl acetate are good starting points.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[6]

-

Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.[6] Covering the flask with a watch glass prevents rapid evaporation and contamination.

-

Crystal Formation: As the solution cools, it will become supersaturated, and crystals will begin to form. For further crystal growth, the flask can be placed in an ice bath after it has reached room temperature.[5]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces, and allow them to air dry.[7]

The quality of the resulting crystals should be examined under a microscope. Ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in size, transparent, and have well-defined faces.[8]

Data Collection and Structure Refinement: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data and use it to solve and refine the crystal structure.[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[9] The process involves mounting a single crystal on a goniometer and rotating it in a focused X-ray beam. The diffracted X-rays are recorded by a detector, producing a diffraction pattern that is unique to the crystal's structure.[3][8]

Data Collection Parameters:

A single crystal of this compound monohydrate with dimensions of approximately 0.3 × 0.27 × 0.25 mm was used for data collection.[2] The data were collected on an imaging plate detector system using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2][10] The data collection was performed using the oscillation method, where the crystal is rotated through a small angle while being exposed to the X-ray beam.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[10] Software packages such as SHELXS-97 for structure solution and SHELXL-97 or Olex2 for refinement are commonly used.[11][12][13][14][15]

The following diagram illustrates the general workflow for crystal structure determination:

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Crystal Structure Analysis of this compound Monohydrate

The crystal structure of this compound has been determined as a monohydrate, with the chemical formula C₁₀H₁₃NO₄·H₂O.[11]

Crystallographic Data

The key crystallographic data for this compound monohydrate are summarized in the table below.[2][10][11]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₅NO₅ |

| Formula Weight | 229.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2660(4) |

| b (Å) | 18.5580(19) |

| c (Å) | 7.3470(8) |

| β (°) | 90.352(6) |

| Volume (ų) | 1127.01(18) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.351 |

| R-factor | 0.0722 |

| CCDC Deposition Number | 602558 |

Data sourced from Priya et al. (2006).[2][10][11]

Molecular Geometry

The molecular structure of this compound consists of a planar phenyl ring with three methoxy substituents and an oxime group. The oxime moiety is found to be in an anti-periplanar (trans) conformation with respect to the C4-C13 bond, as indicated by the torsion angle of C4–C13–N14–O15 being -179.7(2)°.[2] The C13=N14 double bond length is 1.280(3) Å, which is a typical value for an oxime.[2]

The following diagram depicts the molecular structure of this compound:

Caption: Molecular Structure of this compound.

Supramolecular Assembly and Hydrogen Bonding

The oxime functional group is capable of acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen and oxygen atoms).[16][17] This leads to the formation of various supramolecular assemblies in the solid state, such as dimers and catemers (chains).[16][18]

In the crystal structure of this compound monohydrate, the most significant intermolecular interaction is a hydrogen bond of the O-H···O type.[2] Specifically, the hydroxyl group of the oxime moiety forms a hydrogen bond with the oxygen atom of the water molecule of crystallization.[2] This O15–H15···O16 hydrogen bond has a length of 2.808(3) Å and an angle of 167°.[2] These hydrogen bonds link the molecules into polymeric chains within the crystal lattice.[2]

The presence of a competing hydrogen bond acceptor (the water molecule) influences the hydrogen bonding pattern, preventing the formation of the common oxime-oxime dimers or catemers often observed in other oxime crystal structures.[16]

Conclusion

This technical guide has provided a detailed walkthrough of the crystal structure analysis of this compound monohydrate. The process begins with a reliable synthesis and meticulous crystallization protocol, which are fundamental to obtaining high-quality single crystals. The subsequent single-crystal X-ray diffraction analysis provides a wealth of structural information, including precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

The analysis of the crystal structure reveals a monoclinic system with the space group P2₁/c. The molecule adopts a planar conformation with an anti-periplanar oxime group. The supramolecular assembly is dominated by O-H···O hydrogen bonds involving the water molecule of crystallization, which link the molecules into polymeric chains. This detailed structural knowledge is invaluable for understanding the chemical behavior of this compound and for its application as a building block in the design and synthesis of new pharmaceutical compounds.

References

-

Priya, B. S., Naveen, S., Basappa, Anandalwar, S. M., Prasad, J. S., & Rangappa, K. S. (2006). Synthesis and Crystal Structure of this compound monohydrate. Analytical Sciences, 22(10), x161-x162. [Link]

-

Priya, B. S., Naveen, S., Basappa, Anandalwar, S. M., Prasad, J. S., & Rangappa, K. S. (2006). Synthesis and Crystal Structure of this compound monohydrate. ResearchGate. [Link]

-

Friscic, T., & Jones, W. (2009). Structural Chemistry of Oximes. Crystal Growth & Design, 9(3), 1621-1635. [Link]

-

Priya, B. S., Naveen, S., Basappa, Anandalwar, S. M., Prasad, J. S., & Rangappa, K. S. (2006). Synthesis and Crystal Structure of this compound monohydrate. J-STAGE. [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 5, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 5, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 5, 2026, from [Link]

-

Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2009). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. Molecules, 14(12), 5047-5063. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. Retrieved January 5, 2026, from [Link]

-

Maurin, J. K. (1997). Oxime-Carboxyl Hydrogen Bonds: the Preferred Interaction Determining Crystal Packing of `Carboxyoximes'. Acta Crystallographica Section B: Structural Science, 53(5), 844-851. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Structural chemistry of oximes. (n.d.). K-REx. Retrieved January 5, 2026, from [Link]

-

Akduran, N., et al. (2021). Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–78. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 5, 2026, from [Link]

-

Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved January 5, 2026, from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]